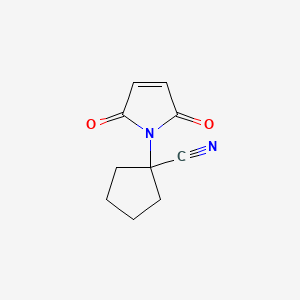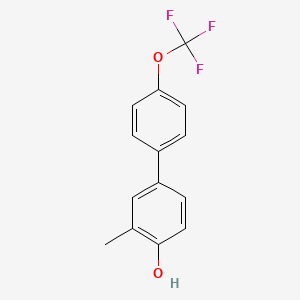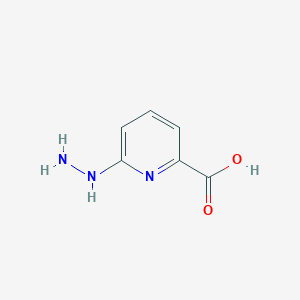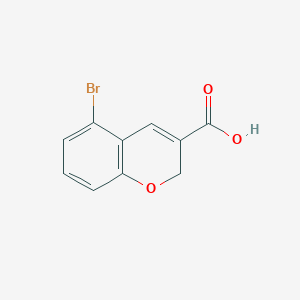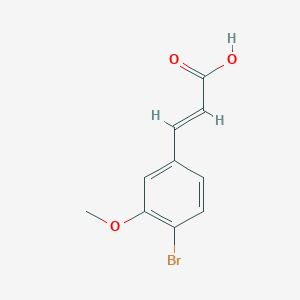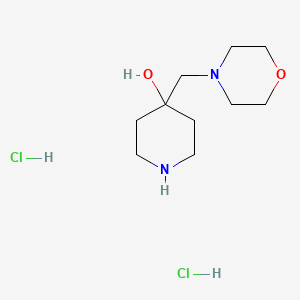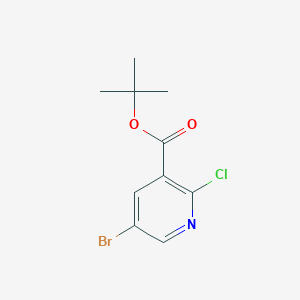
5-Bromo-2-chloronicotinic acid tert-butyl ester
Übersicht
Beschreibung
5-Bromo-2-chloronicotinic acid tert-butyl ester (BCTBE) is an organic compound with a wide range of applications in scientific research. It is a highly reactive compound with a variety of biochemical and physiological effects, making it a useful tool for researchers in various fields. BCTBE has been used in a variety of laboratory experiments, ranging from studies of cellular metabolism to drug discovery.
Wissenschaftliche Forschungsanwendungen
Preparation of Aminonicotinic Acid Esters
The tert-butyl esters of aminonicotinic acids, including those derived from 5-bromonicotinic acid, are prepared without the need for purification of intermediates. This method underscores the compound's utility in synthesizing aminonicotinic acid derivatives, which are valuable in developing pharmaceuticals and agrochemicals. The process involves transforming halogenated nicotinic acids into their tert-butyl esters, indicating the compound's significance in organic synthesis and chemical research (S. Wright, 2012).
Synthesis of Substituted Phenyl Esters
Research has detailed the preparation of substituted phenyl esters of 5-bromo-2-chloronicotinic acid, showcasing the compound's relevance in generating products with potential agricultural interest. These esters are synthesized from the acid chlorides of 5-bromo-2-chloronicotinic acid, followed by treatment with substituted phenols. This synthesis pathway is crucial for exploring the compound's applications in developing herbicides, fungicides, or ascaricides (F. L. Setliff et al., 1991).
Industrial Scale-Up for SGLT2 Inhibitors
A key intermediate for synthesizing a family of promising SGLT2 inhibitors for diabetes therapy is derived from 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. This research highlights an industrial process scale-up, demonstrating the compound's pivotal role in manufacturing therapeutic agents. The methodology involves an efficient six-step preparation from dimethyl terephthalate, highlighting the compound's importance in pharmaceutical manufacturing and its potential in diabetes treatment (Yi Zhang et al., 2022).
Wirkmechanismus
Target of Action
It’s known that such compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 5-Bromo-2-chloronicotinic acid tert-butyl ester could potentially act as a boron reagent . The reaction involves two key steps: oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
In the broader context of organic chemistry, it may play a role in the formation of carbon–carbon bonds via suzuki–miyaura cross-coupling .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. Its molecular weight is 29256 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of this compound is typically the formation of new organic compounds through carbon–carbon bond formation . The specific molecular and cellular effects would depend on the nature of the resulting compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be mild and functional group tolerant , suggesting that the compound could be stable under a variety of conditions.
Biochemische Analyse
Biochemical Properties
5-Bromo-2-chloronicotinic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the Suzuki–Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds in organic synthesis . The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can alter the activity of the enzymes and affect the overall reaction kinetics.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling proteins, leading to changes in gene expression patterns and metabolic fluxes . These effects can result in alterations in cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a tool for studying cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular and physiological processes. At higher doses, it can exhibit toxic or adverse effects, such as organ toxicity or disruption of normal metabolic functions . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic fluxes and alter the levels of specific metabolites. For example, the compound can be metabolized by enzymes involved in oxidative reactions, leading to the formation of reactive intermediates that can further participate in downstream metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall biological activity . The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution to various cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may be targeted to the mitochondria or other organelles, affecting their function and activity.
Eigenschaften
IUPAC Name |
tert-butyl 5-bromo-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAWCXVBQHDOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156794 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1335055-73-6 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335055-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



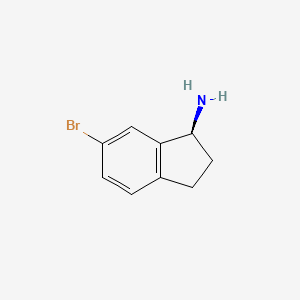

![[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester](/img/structure/B1532668.png)
